molecular formula C20H12N2O6S2 B14714401 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile CAS No. 14156-47-9

4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile

Cat. No.: B14714401
CAS No.: 14156-47-9
M. Wt: 440.5 g/mol
InChI Key: QHPABEJFNPAXLW-UHFFFAOYSA-N
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Description

4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups, two hydroxyl groups, and two nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the sulfonation of a dihydroxybenzene derivative followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The benzenesulfonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzenesulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxybenzene-1,2-dicarbonitrile: Lacks the benzenesulfonyl groups, making it less soluble and potentially less reactive.

    3,6-Dihydroxybenzene-1,2-dicarbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4,5-Di(benzenesulfonyl)benzene-1,2-dicarbonitrile: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities and biological activity.

Uniqueness

4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both benzenesulfonyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

14156-47-9

Molecular Formula

C20H12N2O6S2

Molecular Weight

440.5 g/mol

IUPAC Name

4,5-bis(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H12N2O6S2/c21-11-15-16(12-22)18(24)20(30(27,28)14-9-5-2-6-10-14)19(17(15)23)29(25,26)13-7-3-1-4-8-13/h1-10,23-24H

InChI Key

QHPABEJFNPAXLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(C(=C2S(=O)(=O)C3=CC=CC=C3)O)C#N)C#N)O

Origin of Product

United States

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